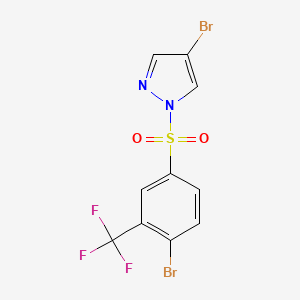

4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole” is a chemical compound with the CAS Number: 1072944-72-9. It has a molecular weight of 434.03 and its IUPAC name is 4-bromo-1-{[4-bromo-3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H5Br2F3N2O2S . The InChI Code for this compound is 1S/C10H5Br2F3N2O2S/c11-6-4-16-17(5-6)20(18,19)7-1-2-9(12)8(3-7)10(13,14)15/h1-5H .Scientific Research Applications

Directed Lithiation of 4-Bromo-1-Phenylsulphonylpyrazole

4-Bromo-1-phenylsulphonylpyrazole, derived from 4-bromopyrazole, can be regioselectively metallated to produce 5-lithio derivative. This process leads to various substituted pyrazoles. The phenylsulphonyl protecting group can then be removed, yielding bromo-substituted 1H-pyrazoles (Heinisch, Holzer, & Pock, 1990).

Tautomerism of 4-Bromo Substituted 1H-Pyrazoles

The study of tautomerism in 4-bromo-1H-pyrazoles reveals that the 3-bromo tautomer is predominant in both solid and solution states. This is supported by multinuclear magnetic resonance spectroscopy and DFT calculations (Trofimenko et al., 2007).

Copper-Catalyzed Synthesis of 4-Trifluoromethyl Pyrazoles

Copper-catalyzed cycloaddition has been used to prepare 4-trifluoromethyl pyrazoles from 2-bromo-3,3,3-trifluoropropene, demonstrating a method that yields these compounds with high regioselectivity (Lu et al., 2019).

Synthesis of Bromo-Substituted 1H-Pyrazole Derivatives

The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in new insecticide formulations, demonstrates the potential of bromo-substituted pyrazoles in agricultural chemistry (Wen-bo, 2011).

Oxidation Reactions with Bromo-Substituted Pyrazoles

3-Bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole shows potential in catalyzing the oxidation of amines and sulfides, leading to high yield production of amine oxides and sulfoxides (Baumstark & Chrisope, 1981).

Palladium(II) Complexes Involving Pyrazoles

The formation of palladium(II) complexes using 4-bromo-1-(2-chloroethyl)-1H-pyrazole demonstrates the utility of bromo-substituted pyrazoles in creating catalysts for Suzuki-Miyaura coupling reactions and as precursors for Pd4Se and PdSe nanoparticles (Sharma et al., 2013).

Safety and Hazards

properties

IUPAC Name |

4-bromo-1-[4-bromo-3-(trifluoromethyl)phenyl]sulfonylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Br2F3N2O2S/c11-6-4-16-17(5-6)20(18,19)7-1-2-9(12)8(3-7)10(13,14)15/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMVCKIBDVBTCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N2C=C(C=N2)Br)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Br2F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674646 |

Source

|

| Record name | 4-Bromo-1-[4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072944-72-9 |

Source

|

| Record name | 4-Bromo-1-[4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(butan-2-yl)-1-[(2-phenoxyethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1373044.png)

![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1373048.png)

![4-{[(Cyclopropylmethyl)amino]methyl}phenol hydrochloride](/img/structure/B1373050.png)

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1373053.png)

![[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1373062.png)

![{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1373063.png)